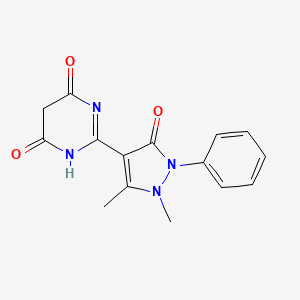![molecular formula C13H19NO B13894330 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C13H19NO. It is a benzaldehyde derivative characterized by the presence of a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde typically involves the reaction of 2,4,6-trimethylbenzaldehyde with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4,6-Trimethylbenzaldehyde+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include toluene and other organic solvents that can dissolve both reactants and products effectively.
化学反応の分析
Types of Reactions
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-(Methylamino)methyl-2,4,6-trimethylbenzaldehyde: Similar structure but with a methylamino group instead of a dimethylamino group.
3-(Dimethylamino)methylbenzaldehyde: Similar structure but without the additional methyl groups on the benzene ring.
Uniqueness
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is unique due to the presence of both the dimethylamino group and the trimethyl-substituted benzene ring. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C13H19NO/c1-9-6-10(2)13(8-15)11(3)12(9)7-14(4)5/h6,8H,7H2,1-5H3 |
InChIキー |
FYOLTQSXFYAPSG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1CN(C)C)C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)

![[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)


![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)

![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)


![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)


